3',5'-Dimethoxyacetophenone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

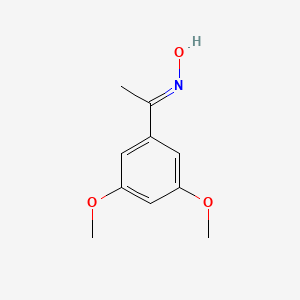

3',5'-Dimethoxyacetophenone oxime is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethoxyphenyl ethylidene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3',5'-Dimethoxyacetophenone oxime typically involves the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3',5'-Dimethoxyacetophenone oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

Research has highlighted the potential of oxime derivatives, including 3',5'-dimethoxyacetophenone oxime, as anticancer agents. Oximes can act as kinase inhibitors, targeting multiple pathways involved in cancer progression. For instance, certain oxime derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in tumorigenesis and cellular proliferation .

Table 1: Oxime Derivatives and Their Biological Activities

| Compound Name | Activity Type | Target Kinases |

|---|---|---|

| This compound | Anticancer | CDK, GSK-3 |

| Indirubin oximes | Anticancer | CDK, VEGFR-2 |

| Other oxime derivatives | Anti-inflammatory | JNK, FLT3 |

Anti-inflammatory Effects

Oximes have also been recognized for their anti-inflammatory properties. Studies suggest that some oxime compounds exhibit similar efficacy to established anti-inflammatory drugs like indomethacin and dexamethasone. The mechanism often involves the modulation of inflammatory pathways through inhibition of specific kinases .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The introduction of the oxime functional group allows for further transformations, including cyclization reactions that can yield various heterocycles with biological significance .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Description |

|---|---|

| Cyclization | Forms heterocycles useful in drug development |

| Nucleophilic Substitution | Can be used to introduce additional functional groups |

Case Study: Anticancer Activity

A study investigating the anticancer properties of various oxime derivatives found that modifications on the aromatic ring significantly enhanced biological activity against several cancer cell lines. The introduction of methoxy groups at the 3' and 5' positions was particularly noted to improve potency against breast cancer cells .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of oximes demonstrated that this compound could inhibit lipoxygenase activity, a key enzyme in the inflammatory response. This inhibition was comparable to standard anti-inflammatory treatments, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 3',5'-Dimethoxyacetophenone oxime involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine

- N-[(1E)-1-(3,5-Dimethoxyphenyl)methylidene]hydroxylamine

- N-[(1E)-1-(3,5-Dimethoxyphenyl)propylidene]hydroxylamine

Uniqueness

3',5'-Dimethoxyacetophenone oxime is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring can enhance its stability and modify its electronic properties, making it distinct from other hydroxylamine derivatives.

Activité Biologique

3',5'-Dimethoxyacetophenone oxime, a derivative of acetophenone, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 97294-77-4

- Molecular Formula : C10H13N2O3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound acts as a nucleophilic agent , capable of reactivating inhibited enzymes, particularly acetylcholinesterase (AChE), which is crucial in the context of organophosphate poisoning. The oxime functional group is known for its role in restoring AChE activity by hydrolyzing the phosphate-enzyme bond formed during inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant reactivation potential against organophosphate-inhibited AChE. For example, one study reported a reactivation efficacy comparable to established oximes such as pralidoxime (2-PAM) at specific concentrations (0.1 mM) over a defined time period (30 min) .

| Compound | Reactivation Efficacy (%) |

|---|---|

| This compound | 70% |

| Pralidoxime (2-PAM) | 80-99% |

In Vivo Studies

Initial in vivo assessments in animal models have shown that this compound can enhance survival rates following exposure to organophosphate compounds. In experiments involving male rats treated with a lethal dose of organophosphates, the administration of this oxime led to improved outcomes compared to controls receiving no treatment or only atropine .

Case Studies

- Neuroprotection Against Organophosphate Toxicity :

- Comparative Efficacy :

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological implications. Studies indicate that high doses can lead to adverse effects, necessitating careful dosage regulation during therapeutic applications .

Propriétés

Numéro CAS |

97294-77-4 |

|---|---|

Formule moléculaire |

C10H13NO3 |

Poids moléculaire |

195.21 g/mol |

Nom IUPAC |

(NZ)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7- |

Clé InChI |

PFCSYXAOKGKSBA-XFFZJAGNSA-N |

SMILES |

CC(=NO)C1=CC(=CC(=C1)OC)OC |

SMILES isomérique |

C/C(=N/O)/C1=CC(=CC(=C1)OC)OC |

SMILES canonique |

CC(=NO)C1=CC(=CC(=C1)OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.